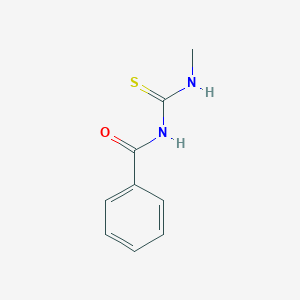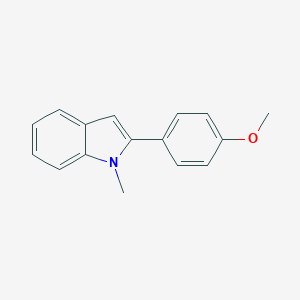![molecular formula C11H11N3OS B183028 N-[4-(3-aminophenyl)-2-thiazolyl]acetamide CAS No. 134812-30-9](/img/structure/B183028.png)
N-[4-(3-aminophenyl)-2-thiazolyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(3-aminophenyl)-2-thiazolyl]acetamide” is a chemical compound with the molecular formula C11H11N3OS . It has a molecular weight of 233.29 g/mol . The compound is white to brown in solid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H11N3OS/c1-7(15)13-11-14-10(6-16-11)8-3-2-4-9(12)5-8/h2-6H,12H2,1H3,(H,13,14,15) . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecule’s structure. Physical And Chemical Properties Analysis
“N-[4-(3-aminophenyl)-2-thiazolyl]acetamide” has a molecular weight of 233.29 g/mol . It has a topological polar surface area of 96.2 Ų, indicating the size of the molecule’s polar surface . The compound has a complexity of 262, which is a measure of the structural complexity of the molecule .科学的研究の応用
Cancer Treatment Research
This compound has been identified as a novel scaffold active against both sensitive and resistant cancer cells. It has shown high in vitro potency against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound, referred to as 6b, induces cell death through the concomitant induction of apoptosis and autophagy. It also demonstrates good pharmacokinetic properties and a significant reduction of tumor growth in vivo on an A375 xenograft model in mice .
Drug Discovery and Optimization
The structure-activity relationships of this compound have been explored to optimize its bioactivity. This process has led to the discovery of derivatives with enhanced efficacy against cancer cells. The optimization of such compounds is crucial for developing more effective and less toxic therapeutic agents .
Pharmacokinetics and Dynamics
Research into the pharmacokinetic and pharmacodynamic properties of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide is essential for understanding its behavior in biological systems. This includes its absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for predicting the compound’s performance in clinical settings .
Molecular Mechanism Elucidation
Studies on this compound also involve elucidating its molecular mechanisms of action. This includes understanding how it interacts with cellular targets, which pathways it affects, and how it induces cell death in cancer cells. Such information can provide insights into the compound’s potential side effects and therapeutic windows .
Resistance Mechanism Studies
Another important application is investigating how cancer cells develop resistance to this compound. Understanding the mechanisms of resistance can lead to the development of combination therapies or new derivatives that can overcome such resistance .
Bioactive Molecule Synthesis
The compound serves as a scaffold for synthesizing a new class of bioactive molecules. These molecules can have various applications, not only in cancer therapy but also in other areas of medicinal chemistry where novel therapeutic agents are needed .
Chemical Biology Tools
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide: can be used as a chemical biology tool to probe the function of biological pathways. By affecting specific pathways, researchers can study the biological outcomes and further understand the role of those pathways in disease states .
In Vivo Efficacy Studies
The compound’s efficacy is not limited to in vitro studies; it also extends to in vivo models. This includes assessing its therapeutic potential in animal models of various diseases, particularly those related to oncology .
作用機序
Target of Action
N-[4-(3-Aminophenyl)-2-thiazolyl]acetamide, also known as N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has been documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . .
Mode of Action
It is known that 2-aminothiazole derivatives can inhibit tubulin polymerization , which is crucial for cell division. This suggests that N-[4-(3-Aminophenyl)-2-thiazolyl]acetamide might interact with its targets, possibly tubulin or related proteins, leading to changes in cell division and growth.
Pharmacokinetics
It is soluble in cold water, ethanol, and acetone, and slightly soluble in benzene , which may influence its bioavailability.
特性
IUPAC Name |
N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7(15)13-11-14-10(6-16-11)8-3-2-4-9(12)5-8/h2-6H,12H2,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTECODUDYGFNTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424265 |
Source


|
| Record name | N-[4-(3-aminophenyl)-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-aminophenyl)-2-thiazolyl]acetamide | |
CAS RN |
134812-30-9 |
Source


|
| Record name | N-[4-(3-aminophenyl)-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the mechanism of action of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide against cancer cells?
A1: The research primarily focuses on the compound's efficacy against cancer cell lines. While the exact mechanism of action isn't fully elucidated, the study indicates that N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (also referred to as 6b in the paper) induces cell death through a combination of apoptosis and autophagy. [] This suggests that the compound disrupts essential cellular processes leading to programmed cell death in both pathways. Further research is needed to pinpoint the specific molecular targets and pathways involved.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B182945.png)

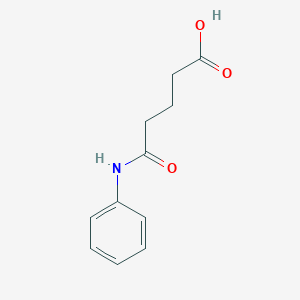
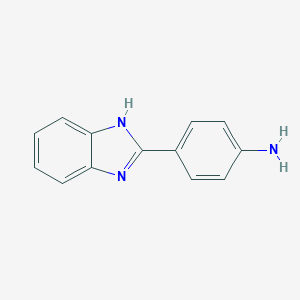
![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)
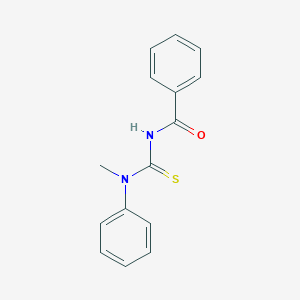



![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)
